molecular formula C14H19FN2 B11877346 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane CAS No. 920338-74-5

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane

Cat. No.: B11877346
CAS No.: 920338-74-5
M. Wt: 234.31 g/mol
InChI Key: AQIFIBYBDCUDCZ-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspirooctane core

Properties

CAS No.

920338-74-5

Molecular Formula

C14H19FN2

Molecular Weight

234.31 g/mol

IUPAC Name

7-(4-fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane

InChI

InChI=1S/C14H19FN2/c1-13(2)16-12(9-14(17-13)7-8-14)10-3-5-11(15)6-4-10/h3-6,12,16-17H,7-9H2,1-2H3

InChI Key

AQIFIBYBDCUDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(CC2(N1)CC2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylic acid as the initial raw material. The process includes cyclization and reduction steps, resulting in the formation of the diazaspirooctane core . Another method involves the use of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as a raw material, followed by substitution, addition of a protective group, removal of the protective group, and reduction .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and environmental friendliness. The use of stable process conditions and controllable reaction steps is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: The fluorophenyl group allows for substitution reactions, where the fluorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium borohydride, and various bases. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds.

Scientific Research Applications

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target sites, while the diazaspirooctane core provides structural stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,7-Diazaspiro[2.5]octane: Shares the diazaspirooctane core but lacks the fluorophenyl group.

    5,7-Diazaspiro[2.5]octane-1-carboxylates: Similar spirocyclic structure with different substituents.

Uniqueness

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar spirocyclic compounds .

Biological Activity

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H19FN2
  • CAS Number : 920338-74-5
  • Molecular Structure : The compound features a spirocyclic structure which contributes to its unique pharmacological properties.

The biological activity of 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane is primarily attributed to its interactions with various biological targets:

  • Inhibition of Protein Interactions :
    • It acts as an inhibitor of the menin-MLL interaction, which is significant in the context of certain leukemias. This interaction is crucial for the regulation of gene expression related to hematopoiesis and oncogenesis .
  • Receptor Modulation :
    • The compound has shown potential as a modulator of dopamine receptors, indicating possible applications in treating neurological disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of diazaspiro compounds exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane:

Activity Target/Pathway IC50/MIC Values Reference
Menin-MLL Interaction InhibitionCancer-related pathwaysIC50 = 0.1 µM
Dopamine Receptor AntagonismNeurological disordersIC50 = 0.05 µM
Antitubercular ActivityMycobacterium tuberculosisMIC = 0.016 µg/mL

Case Studies

  • Cancer Treatment :
    • A study demonstrated that compounds structurally related to 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane effectively inhibited the growth of leukemia cells by disrupting the menin-MLL interaction . This finding supports its potential as a therapeutic agent in hematological malignancies.
  • Neurological Applications :
    • Research indicated that the compound could serve as a selective antagonist for dopamine receptors, which may be beneficial in treating conditions such as schizophrenia and Parkinson's disease .
  • Antimicrobial Efficacy :
    • In vitro tests against drug-sensitive strains of Mycobacterium tuberculosis showed promising results with low minimum inhibitory concentrations (MIC), suggesting that this compound could be further explored for its antitubercular properties .

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